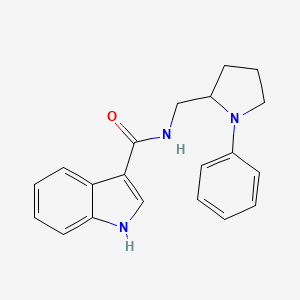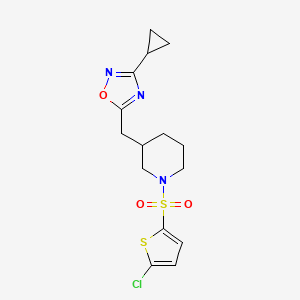![molecular formula C19H19NO3 B2601922 Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate CAS No. 1825653-11-9](/img/structure/B2601922.png)
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate, also known as MBNMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate varies depending on its application. In medicinal chemistry, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate acts as an inhibitor of enzymes by binding to their active sites and preventing their catalytic activity. In organic synthesis, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate acts as a building block by undergoing various chemical reactions, including nucleophilic addition, substitution, and elimination. In material science, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate acts as a corrosion inhibitor by forming a protective layer on the surface of metals, preventing their oxidation.
Biochemical and Physiological Effects:
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzymes involved in the progression of Alzheimer's disease and melanoma, as well as the formation of a protective layer on the surface of metals, preventing their corrosion.
Advantages And Limitations For Lab Experiments
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has several advantages for lab experiments, including its relatively simple synthesis method, its versatility as a building block for the synthesis of various compounds, and its potential applications in various fields. However, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate, including the development of new synthetic methods for its production, the investigation of its potential applications in other fields, such as catalysis and sensing, and the evaluation of its safety and efficacy for medicinal use. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate and to optimize its properties for specific applications.
Synthesis Methods
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate can be synthesized through a multistep process involving the reaction of but-2-ynoic acid with methylamine, followed by the reaction of the resulting product with naphthalene-2-carboxaldehyde. The final product is obtained through the esterification of the resulting intermediate with methanol.
Scientific Research Applications
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has shown promising results as an inhibitor of various enzymes, including cholinesterase and tyrosinase, which are involved in the progression of Alzheimer's disease and melanoma, respectively. In organic synthesis, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has been used as a building block for the synthesis of various compounds, including dendrimers and polymers. In material science, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has been studied for its potential applications as a corrosion inhibitor and as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
methyl 2-[(but-2-ynoylamino)methyl]-3-naphthalen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-6-18(21)20-13-17(19(22)23-2)12-14-9-10-15-7-4-5-8-16(15)11-14/h4-5,7-11,17H,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASLTXNGAKJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride](/img/structure/B2601840.png)
![1-(4-Chlorophenyl)-2-[(1-methyl-1h-imidazol-2-yl)thio]ethan-1-one](/img/structure/B2601842.png)
![N-[Bis(2-methylphenyl)methyl]but-2-ynamide](/img/structure/B2601843.png)

![Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)](/img/structure/B2601845.png)
![5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide](/img/structure/B2601846.png)


![[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine](/img/structure/B2601850.png)

![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)
![4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2601858.png)
